molecular formula C6H7BO4 B1323080 (2-Acetylfuran-3-yl)boronic acid CAS No. 49777-66-4

(2-Acetylfuran-3-yl)boronic acid

Cat. No. B1323080
CAS RN: 49777-66-4
M. Wt: 153.93 g/mol
InChI Key: MRVDHJBXDYRKMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular weight of (2-Acetylfuran-3-yl)boronic acid is 139.93 g/mol. It is a white to off-white crystalline solid.

properties

IUPAC Name

(2-acetylfuran-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4/c1-4(8)6-5(7(9)10)2-3-11-6/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVDHJBXDYRKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(OC=C1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633907
Record name (2-Acetylfuran-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49777-66-4
Record name (2-Acetylfuran-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dibromofuran (5.00 g) was dissolved in anhydrous diethyl ether (200 mL) and cooled to −70° C., under an atmosphere of nitrogen. n-Butyllithium (2.5M solution in hexanes, 10.2 mL) was added and the resultant mixture was stirred at −70° C. for 50 minutes. A solution of anhydrous N,N-dimethylacetamide (2.3 mL) in diethyl ether (20 mL) was added and the mixture was warmed to −10° C. The solution was re-cooled to −70° C. and n-butyllithium (2.5M solution in hexanes, 11 mL) was added and the resultant mixture stirred at −70° C. for 1 hour. Tri-isopropyl borate (6.2 mL) was added and the reaction mixture was stirred while the temperature rose from −70° C. to 0° C. The mixture was acidified with 4M hydrochloric acid, extracted into ether, dried (MgSO4) and filtered. The filtrate was concentrated to give an oil which was triturated with tert-butyl methyl ether and the solid obtained was collected by filtration and dried under vacuum to give 2-acetyl-furan-3-boronic acid (0.760 g) as a brown solid.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
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solvent
Reaction Step One
Quantity
5 g
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reactant
Reaction Step Two
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200 mL
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reactant
Reaction Step Two
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10.2 mL
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reactant
Reaction Step Three
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
11 mL
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Six
Quantity
6.2 mL
Type
reactant
Reaction Step Seven
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0 (± 1) mol
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Reaction Step Eight

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